

The Pharmacokinetics and Bioavailability of SCM-198: A Technical Overview

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Compound of Interest

Compound Name: ST 198
Cat. No.: B1682475

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Introduction

SCM-198, also known as leonurine, is a pleiotropic alkaloid originally isolated from Herba Leonuri (motherwort). It has garnered significant interest in the scientific community for its potential therapeutic applications in cardiovascular diseases, neuroprotection, and endometriosis. A thorough understanding of its pharmacokinetic profile and bioavailability is paramount for its development as a clinical candidate. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of SCM-198, with a focus on preclinical data from rodent models.

Pharmacokinetic Profile of SCM-198

The pharmacokinetic properties of SCM-198 have been primarily investigated in rats and mice. Following administration, SCM-198 is rapidly absorbed, extensively metabolized, and quickly eliminated. The pharmacokinetic behavior of leonurine in rats has been shown to fit a two-compartment open model following both intravenous and oral administration.^{[1][2]}

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of SCM-198 (leonurine) in rats and mice, derived from various preclinical studies. These data provide a quantitative basis for understanding the compound's behavior in vivo.

Table 1: Pharmacokinetic Parameters of SCM-198 (Leonurine) in Rats After Oral Administration

Parameter	Value	Dose	Reference
Tmax (h)	0.75 - 0.95	50 mg/kg	[3][4]
Cmax (µg/mL)	0.51	50 mg/kg	[3]
t1/2 (h)	1.72 - 3.64	5 mg/kg - 50 mg/kg	
AUC0-t (µg·h/mL)	1.56	50 mg/kg	
AUC0-∞ (µg·h/mL)	1.78	50 mg/kg	
Oral Bioavailability (%)	2.21	5 mg/kg	

Table 2: Pharmacokinetic Parameters of SCM-198 (Leonurine) in Mice After Oral Administration of Different Formulations

Parameter	Suspension	Microemulsion	Dose	Reference
Tmax (h)	0.5	0.5	Not Specified	
Cmax (ng/mL)	123.4 ± 21.5	303.6 ± 45.8	Not Specified	
t1/2 (h)	1.2 ± 0.3	3.8 ± 0.7	Not Specified	
AUC0-t (ng·h/mL)	256.7 ± 43.9	1587.2 ± 265.4	Not Specified	
Oral Bioavailability (%)	1.78	10.95	Not Specified	

Experimental Protocols

The following section details the methodologies employed in key pharmacokinetic studies of SCM-198.

Animal Models

- **Species:** Male Sprague-Dawley rats and Kunming mice are commonly used models.
- **Housing:** Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. A fasting period of 12 hours is usually implemented before oral administration.

Drug Administration

- **Oral (p.o.):** SCM-198 is often administered as a suspension in a suitable vehicle, such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution, via oral gavage.
- **Intravenous (i.v.):** For intravenous administration, SCM-198 is dissolved in a sterile saline solution and injected, typically through the tail vein.

Sample Collection

- **Blood Sampling:** Blood samples are collected at predetermined time points after drug administration. In rats, blood is often drawn from the retro-orbital plexus or tail vein.
- **Plasma Preparation:** Blood samples are collected in heparinized tubes and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying SCM-198 in plasma samples.

- **Sample Preparation:** Plasma samples are typically prepared using protein precipitation with a solvent like methanol or perchloric acid. An internal standard (IS), such as n-benzoyl-L-arginine ethyl ester, is added to improve accuracy.
- **Chromatographic Separation:** Separation is achieved on a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g.,

ammonium acetate or formic acid in water).

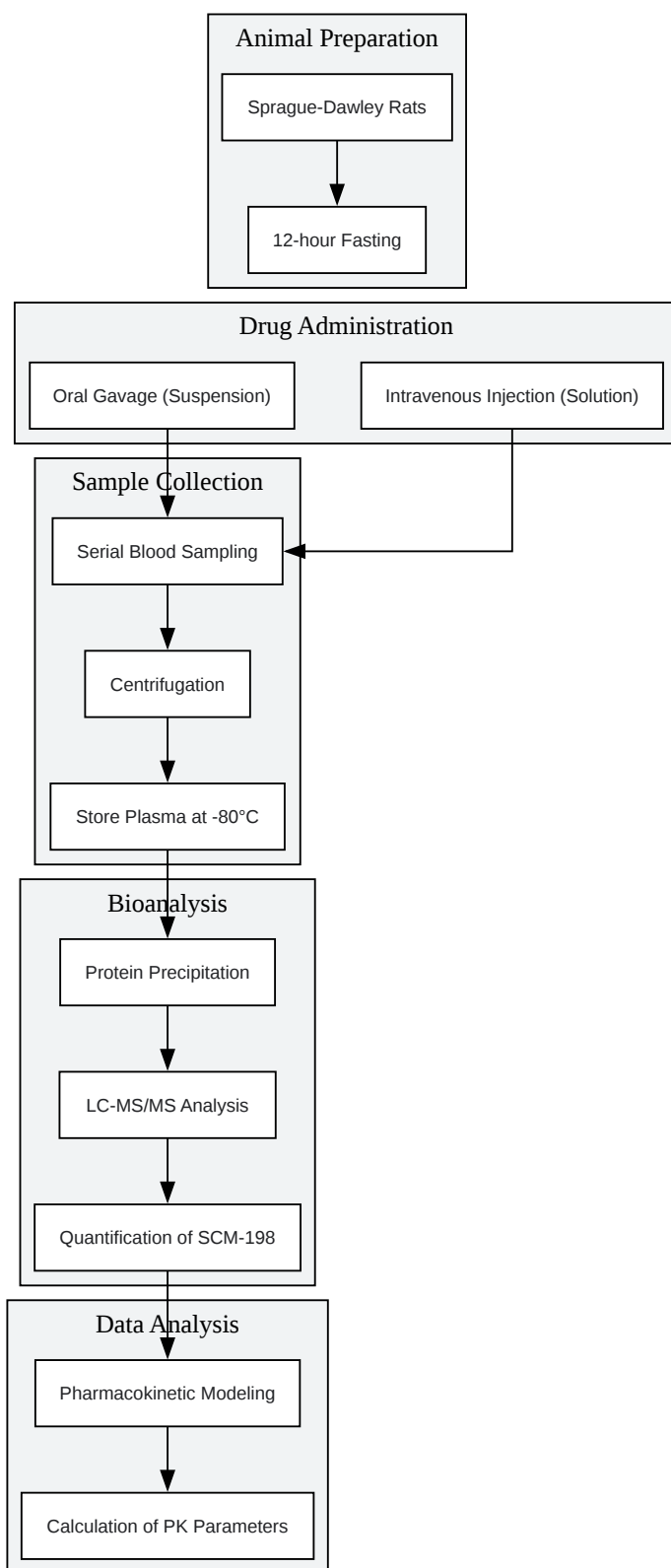
- Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The transitions of m/z for leonurine are typically monitored for quantification.

Metabolism and Excretion

- Metabolism: In rats, SCM-198 undergoes both Phase I and Phase II metabolism. Three main metabolites have been identified: two Phase II metabolites (M1, a glucuronide conjugate, and M2, a sulfate conjugate) and one Phase I metabolite (M3, formed by O-demethylation). Glucuronidation is the primary metabolic pathway.
- Excretion: The primary route of elimination for SCM-198 and its metabolites appears to be through fecal excretion.

Visualizations

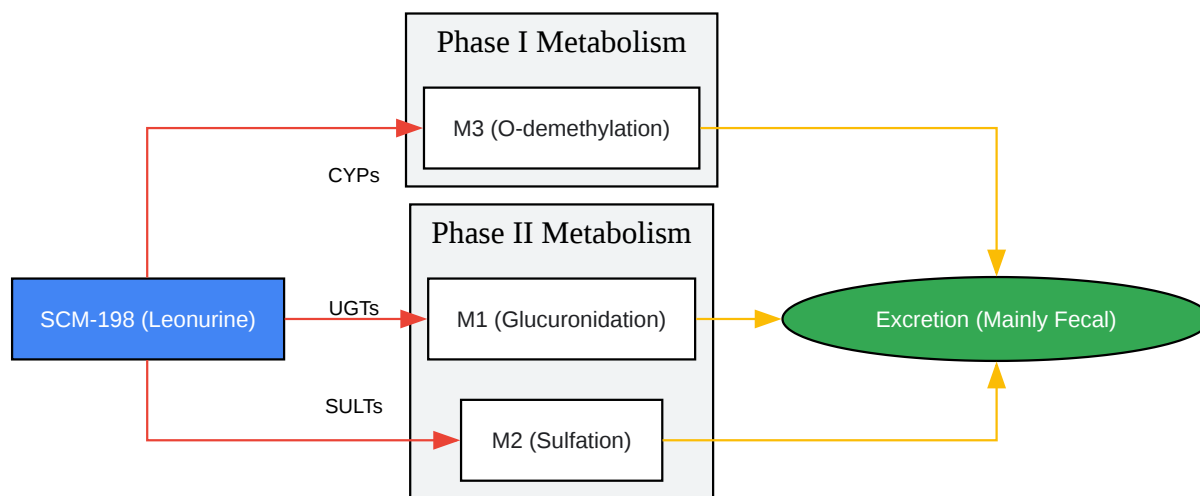
Experimental Workflow for SCM-198 Pharmacokinetic Study



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Caption: Workflow for a typical pharmacokinetic study of SCM-198 in rats.

Metabolic Pathways of SCM-198



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Caption: Primary metabolic pathways of SCM-198 in rats.

Conclusion

SCM-198 exhibits rapid absorption and elimination with low oral bioavailability in preclinical models, suggesting significant first-pass metabolism. The primary metabolic routes are glucuronidation and sulfation. Formulation strategies, such as the use of microemulsions, have shown promise in enhancing its oral bioavailability. These pharmacokinetic characteristics are crucial for guiding dose selection and administration routes in future clinical investigations. Further studies are warranted to fully elucidate the pharmacokinetic profile of SCM-198 in higher species and to explore strategies to optimize its systemic exposure.

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